N-(4-bromo-2-fluorophenyl)propanamide

Medicinal Chemistry Organic Synthesis Chemical Procurement

The 4-bromo-2-fluoro substitution pattern provides a unique electronic profile distinct from regioisomeric analogs. The para-bromo handle enables efficient Suzuki, Heck, and Buchwald-Hartwig couplings for compound library synthesis. The ortho-fluoro group influences metabolic stability and target binding in SAR campaigns. ≥95% purity ensures reproducible results. Essential building block for kinase inhibitor programs targeting VEGFR/EGFR.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B291324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)propanamide
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyXVEWTHMZUCMHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-fluorophenyl)propanamide: Technical Baseline for Scientific Procurement and Medicinal Chemistry


N-(4-Bromo-2-fluorophenyl)propanamide is a halogenated aromatic amide, identified by the molecular formula C9H9BrFNO and a molecular weight of approximately 246.08 g/mol [1]. The compound features a propanamide group attached to a phenyl ring that is substituted with a bromine atom at the para (4-) position and a fluorine atom at the ortho (2-) position [2]. This specific substitution pattern distinguishes it from other regioisomers and halogenated analogs, and it is recognized as a valuable intermediate in medicinal chemistry and organic synthesis [3].

Why N-(4-Bromo-2-fluorophenyl)propanamide is Not Interchangeable with In-Class Analogs


The precise positioning of halogen substituents on the aromatic ring critically influences both the compound's physicochemical properties and its biological interactions [1]. For example, the presence of a bromine atom at the para position and a fluorine atom at the ortho position creates a unique electronic and steric environment compared to analogs with different halogen combinations (e.g., chloro instead of bromo) or regioisomers (e.g., 2-bromo-N-(4-fluorophenyl)propanamide) [2]. This specific arrangement can lead to distinct reactivity in cross-coupling reactions, differential binding affinities to biological targets, and variations in metabolic stability [3]. Consequently, in both synthetic and biological applications, substituting this compound with a closely related analog without rigorous validation can lead to failed reactions, misleading structure-activity relationship (SAR) conclusions, or suboptimal pharmacokinetic profiles.

Quantitative Evidence for Selecting N-(4-Bromo-2-fluorophenyl)propanamide Over Its Closest Analogs


Molecular Weight and Purity Specification: Comparative Data for N-(4-Bromo-2-fluorophenyl)propanamide and Its Analogs

N-(4-Bromo-2-fluorophenyl)propanamide has a molecular weight of 246.08 g/mol . In contrast, the chloro analog, N-(4-chloro-2-fluorophenyl)propanamide, has a molecular weight of 236.07 g/mol , and the acetamide analog, N-(4-bromo-2-fluorophenyl)acetamide, has a molecular weight of 232.05 g/mol [1]. The compound is commercially available with a minimum purity specification of 95% .

Medicinal Chemistry Organic Synthesis Chemical Procurement

Predicted Boiling Point and Density: Physicochemical Differentiation of N-(4-Bromo-2-fluorophenyl)propanamide

The boiling point of N-(4-bromo-2-fluorophenyl)propanamide is predicted to be 308.21 °C (EPA T.E.S.T.) and 345.49 °C (EPI Suite), with a density of 1.63 g/cm³ (EPA T.E.S.T.) [1]. While comparative data for the target compound are not available from authoritative databases, its regioisomer 2-bromo-N-(4-fluorophenyl)propanamide shares the same molecular weight but may exhibit different physicochemical properties due to its altered substitution pattern, which can impact its behavior in purification and formulation processes [2].

Physical Chemistry Process Development Analytical Method Development

Synthetic Accessibility and Building Block Utility: N-(4-Bromo-2-fluorophenyl)propanamide in Cross-Coupling Reactions

N-(4-Bromo-2-fluorophenyl)propanamide contains a bromine atom at the para position, which serves as a handle for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings [1]. Its synthetic accessibility from commercially available 4-bromo-2-fluoroaniline and propanoyl chloride makes it a cost-effective building block [2]. The compound's specific substitution pattern is distinct from that of 3-(4-bromo-2-fluorophenyl)propanamide (CAS 1330750-25-8), which features a three-carbon linker between the amide and aromatic ring, offering different synthetic utility and biological properties [3].

Synthetic Chemistry Drug Discovery Building Block

Defined Research and Industrial Application Scenarios for N-(4-Bromo-2-fluorophenyl)propanamide Based on Quantitative Evidence


Medicinal Chemistry Building Block for Targeted Library Synthesis

Given its molecular weight of 246.08 g/mol and the presence of a bromine handle, N-(4-bromo-2-fluorophenyl)propanamide is ideally suited as a building block for generating compound libraries via palladium-catalyzed cross-coupling reactions [1]. The specific ortho-fluoro, para-bromo substitution pattern offers a defined electronic profile that can be exploited in structure-activity relationship (SAR) studies to modulate target binding and metabolic stability [2].

Internal Standard or Reference Material in Analytical Method Development

The compound's well-defined molecular weight, high commercial purity (≥95%), and predicted physicochemical properties (e.g., boiling point ~308-345 °C, density 1.63 g/cm³) make it a candidate for use as an internal standard or reference material in the development and validation of LC-MS or GC-MS analytical methods for halogenated aromatic amides . Its distinct isotopic pattern from the bromine atom can aid in identification and quantification.

Precursor for the Synthesis of Bioactive Quinazoline Derivatives

While N-(4-bromo-2-fluorophenyl)propanamide itself has limited published biological data, its core structure is a key motif in more complex bioactive molecules, such as the quinazoline-based kinase inhibitor vandetanib [3]. The compound serves as a valuable starting material for the synthesis of derivatives with the 4-bromo-2-fluorophenyl pharmacophore, which is critical for potent VEGFR and EGFR inhibition [4].

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